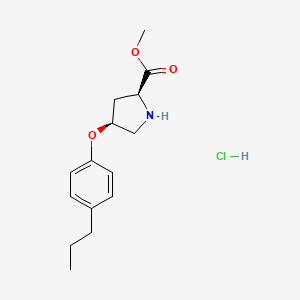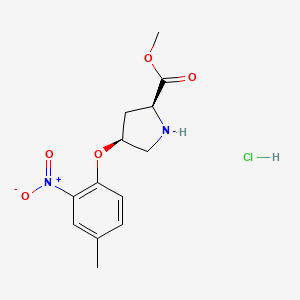
2-氟-3-(三氟甲氧基)苯酚
描述
2-Fluoro-3-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2. It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenol ring.
科学研究应用
2-Fluoro-3-(trifluoromethoxy)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
作用机制
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be the transition metal catalysts used in this reaction.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Fluoro-3-(trifluoromethoxy)phenol may interact with its targets (transition metal catalysts) through a process called transmetalation . This process involves the transfer of an organic group (in this case, the phenol group) from boron to palladium .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
Given its molecular weight of 1961 , it can be inferred that this compound may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its role in the suzuki–miyaura cross-coupling reaction suggests that it contributes to the formation of carbon-carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
The action of 2-Fluoro-3-(trifluoromethoxy)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of 2-Fluoro-3-(trifluoromethoxy)phenol may be stable under a variety of environmental conditions.
生化分析
Biochemical Properties
2-Fluoro-3-(trifluoromethoxy)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity and reactivity with biomolecules. For instance, 2-Fluoro-3-(trifluoromethoxy)phenol has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can affect the enzyme’s activity and the overall biochemical pathway.
Cellular Effects
The effects of 2-Fluoro-3-(trifluoromethoxy)phenol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3-(trifluoromethoxy)phenol has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, 2-Fluoro-3-(trifluoromethoxy)phenol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, 2-Fluoro-3-(trifluoromethoxy)phenol has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(trifluoromethoxy)phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-3-(trifluoromethoxy)phenol remains stable under refrigerated conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(trifluoromethoxy)phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
2-Fluoro-3-(trifluoromethoxy)phenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity. For example, it has been shown to interact with enzymes involved in the glycolytic pathway, affecting the conversion of glucose to pyruvate . These interactions can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-3-(trifluoromethoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in particular tissues, depending on its affinity for transport proteins . This localization can influence its bioavailability and effectiveness in biochemical reactions.
Subcellular Localization
2-Fluoro-3-(trifluoromethoxy)phenol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . This subcellular distribution is crucial for understanding the compound’s overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Reagents: Boronic acids or boronate esters
Solvent: Aqueous or organic solvents such as ethanol or toluene
Temperature: Typically between 50-100°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 2-Fluoro-3-(trifluoromethoxy)phenol may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Fluoro-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives .
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)phenol: Similar structure but with the trifluoromethoxy group in the para position.
2-Fluoro-4-(trifluoromethoxy)phenol: Similar structure but with the fluorine and trifluoromethoxy groups in different positions.
Uniqueness
2-Fluoro-3-(trifluoromethoxy)phenol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the phenol ring. This unique arrangement can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
属性
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWGGTMNTDIDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)

![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)
![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)
![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)
![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1456200.png)
![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)
![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)

![{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1456209.png)




